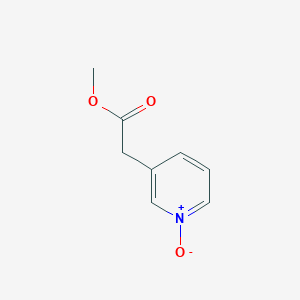
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Descripción general
Descripción
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: is a chemical compound with significant potential in scientific research due to its diverse applications. This compound exhibits intriguing properties that can be harnessed across various scientific fields, contributing to advancements and discoveries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride typically involves the reaction of 3-methylphenylamine with 1H-1,2,3,4-tetrazole under acidic conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps, such as recrystallization, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents into the compound's molecular framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(3-Methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
(5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride
1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of This compound lies in its specific molecular structure and the resulting biological and chemical activities.
Propiedades
IUPAC Name |
(3-methylphenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-6-3-2-4-7(5-6)8(10)9-11-13-14-12-9;/h2-5,8H,10H2,1H3,(H,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAAXPXMEJITGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=NNN=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485904.png)

![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485906.png)

![tert-Butyl 2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethylcarbamate](/img/structure/B1485908.png)


![3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1485911.png)
![1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1485912.png)
![1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485915.png)
![3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1485916.png)

![8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1485922.png)
![2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485926.png)
